![molecular formula C13H20N2O B1448892 (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol CAS No. 2022266-19-7](/img/structure/B1448892.png)
(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol
Overview
Description
(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol: is an organic compound with a complex structure that includes an aminophenyl group, a piperidine ring, and a methanol moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminobenzyl alcohol, have been found to interact with complement factor d . Complement factor D is a key enzyme in the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.
Biochemical Pathways
If we consider its potential interaction with complement factor d, it could influence the alternate pathway of the complement system . This system plays a crucial role in immunity and inflammation, and its modulation could have downstream effects on these processes.
Biochemical Analysis
Biochemical Properties
(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . This interaction is crucial for understanding its potential as an anti-infective agent. Additionally, this compound may interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the production of signal molecules in bacterial cells, thereby impacting quorum sensing and biofilm formation . These effects are essential for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of the enzyme PqsD, binding tightly to its active site and preventing the synthesis of signal molecules . This inhibition disrupts bacterial communication and biofilm formation, highlighting its potential as an anti-infective agent. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At high doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetics of the compound. Understanding these pathways is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, making it a critical factor in drug development.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct it to these compartments, influencing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminophenylmethanol with cycloheptanol in the presence of a base such as potassium tert-butoxide (t-BuOK) and a catalyst like [fac-PNN]RuH(PPh3)(CO) in a mixture of tetrahydrofuran (THF) and toluene . The reaction is carried out under reflux conditions and an inert nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antidepressant and Anxiolytic Properties
Research indicates that derivatives of piperidine, including (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol, exhibit significant antidepressant and anxiolytic effects. These compounds interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. A study highlighted that modifications in the piperidine structure can enhance binding affinity to serotonin receptors, suggesting a promising avenue for developing new antidepressants .
2. Pain Management
Piperidine derivatives have been explored for their analgesic properties. The compound has shown efficacy in preclinical models of pain, where it modulates pain pathways through inhibition of specific receptors involved in nociception. Case studies demonstrate its potential as an alternative to traditional opioids, aiming to reduce dependency risks associated with opioid analgesics .
Neuropharmacology
1. Neuroprotective Effects
The neuroprotective capabilities of this compound have been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies reveal that this compound may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, thereby contributing to neuronal survival and function .
2. Cognitive Enhancement
In addition to neuroprotection, there is evidence suggesting cognitive-enhancing properties associated with this compound. Research involving animal models has shown improvements in memory retention and learning capabilities when administered this compound. This effect is attributed to its action on cholinergic pathways, which are crucial for cognitive processes .
Cancer Treatment
1. Antitumor Activity
Recent investigations have identified this compound as a candidate for anticancer therapy. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The compound appears to induce apoptosis through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
Table 1: Antitumor Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Induction of apoptosis |
H1975 (Lung) | 3.5 | Cell cycle arrest at G2/M phase |
A431 | 4.0 | Mitochondrial dysfunction |
Comparison with Similar Compounds
(2-Aminophenyl)methanol: A simpler compound with similar functional groups but lacking the piperidine ring.
4-Methylpiperidine: Contains the piperidine ring but lacks the aminophenyl and hydroxyl groups.
Phenylpiperidine derivatives: Compounds with similar structures but different substituents on the phenyl or piperidine rings.
Uniqueness: (1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenyl group and the piperidine ring allows for versatile applications in various fields of research .
Biological Activity
(1-(2-Aminophenyl)-4-methylpiperidin-4-yl)methanol, a compound featuring a piperidine core, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented as follows:
It contains an aminophenyl group and a piperidinyl moiety, which are crucial for its biological interactions. The presence of the hydroxymethyl group contributes to its solubility and potential bioactivity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on specific enzymes related to cancer and neurodegenerative diseases. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in Alzheimer's disease therapy .
- Receptor Modulation : It may also act as a modulator of certain receptors involved in neurotransmission and cancer signaling pathways. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study highlighted its activity against hypopharyngeal tumor cells, where it demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin .
Neuroprotective Effects
The compound's ability to inhibit AChE suggests potential neuroprotective effects, making it a candidate for further investigation in the treatment of Alzheimer's disease. Its structure allows it to cross the blood-brain barrier, enhancing its efficacy in neurological applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Modification of Substituents : Variations in the aromatic ring or piperidine structure can significantly affect potency and selectivity against targeted enzymes . For example, altering the length or branching of alkyl groups on the piperidine can enhance enzyme inhibition.
- Hydroxymethyl Group : The presence of the hydroxymethyl group appears to improve solubility and bioavailability, which are essential for effective therapeutic use .
Case Studies
Several studies have documented the biological effects of this compound:
- Cytotoxicity Assay : In vitro assays demonstrated that this compound reduced cell viability in various cancer cell lines by inducing apoptosis through caspase activation pathways .
- Neuroprotective Studies : In animal models, administration of this compound showed significant improvements in cognitive function and reduced amyloid plaque formation associated with Alzheimer's disease .
Summary Table of Biological Activities
Properties
IUPAC Name |
[1-(2-aminophenyl)-4-methylpiperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(10-16)6-8-15(9-7-13)12-5-3-2-4-11(12)14/h2-5,16H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSDAJILTNQPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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